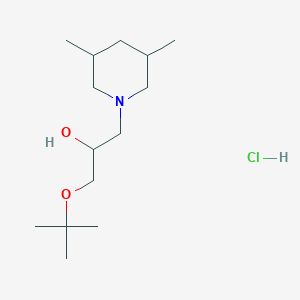

1-(Tert-butoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(Tert-butoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TBP, and it is a tertiary amine that has a hydroxyl group and a tert-butoxy group attached to the nitrogen atom. TBP is an important intermediate in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and organic materials.

Wissenschaftliche Forschungsanwendungen

Radical Intermediates in Organic Synthesis

Research on tert-butoxy derivatives has demonstrated their role in facilitating radical reactions. For instance, the study on the thermolysis of (tert-Butylperoxy)iodanes revealed the formation of divalent iodine (9-I-2) radical intermediates, showcasing an efficient deiodination process. This mechanism underscores the potential of tert-butoxy compounds in synthesizing complex organic molecules through radical pathways (Dolenc & Plesničar, 1997).

Catalysis and Oxidation Reactions

Oxidovanadium(V) complexes, incorporating tert-butoxy groups, have been synthesized and characterized, providing insights into their structural features and potential applications in catalysis. These complexes exhibit supramolecular assemblies supported by hydrogen bonding, which could be harnessed in oxidation reactions and catalytic processes (Back et al., 2012).

Protection of Hydroxyl Groups

The tert-butoxy group is utilized in protecting hydroxyl groups during synthetic procedures. This strategy allows for the selective manipulation of molecules, facilitating complex synthetic transformations. The stability and easy removal of the tert-butoxy protecting group make it invaluable in the synthesis of prostaglandins and other biologically active compounds (Corey & Venkateswarlu, 1972).

Asymmetric Synthesis

The development of chiral amino alcohol-based ligands incorporating tert-butoxy groups has been reported for the asymmetric alkynylation of chloral, leading to high yields and enantiomeric excesses. This research demonstrates the compound's utility in enantioselective synthesis, providing a pathway to chiral alcohols and their derivatives, which are crucial building blocks in pharmaceutical synthesis (Jiang & Si, 2004).

Eigenschaften

IUPAC Name |

1-(3,5-dimethylpiperidin-1-yl)-3-[(2-methylpropan-2-yl)oxy]propan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H29NO2.ClH/c1-11-6-12(2)8-15(7-11)9-13(16)10-17-14(3,4)5;/h11-13,16H,6-10H2,1-5H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQOTXRKSXXWXII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)CC(COC(C)(C)C)O)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.84 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Tert-butoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-chloro-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B3014786.png)

![(E)-3-(Furan-2-yl)-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]prop-2-enamide](/img/structure/B3014789.png)

![Thiomorpholin-4-yl-[4-[[4-(trifluoromethoxy)phenyl]methyl]morpholin-2-yl]methanone](/img/structure/B3014798.png)

![7-Oxaspiro[3.5]nonane-1-carboxylic acid](/img/structure/B3014803.png)